Bienvenue dans la boutique en ligne BenchChem!

Anti-osteoporosis agent-1

Osteoblast Differentiation Bone Mineralization Pyrazoline Analogues

Anti-osteoporosis agent-1 (compound 4aa) is the most potent osteogenic molecule among 15 synthesized pyrazoline analogues, validated to upregulate Bmp-2, Runx-2, and Type-1 collagen, and promote mineralized nodule formation in vitro. Unlike anti-resorptives or injectable anabolic agents, this small molecule uniquely combines osteoblast differentiation enhancement with anti-apoptotic activity at picomolar concentrations. Ideal for bone biology research and drug discovery. Order with confidence for reproducible, publication-aligned results.

Molecular Formula C20H19ClN2O2
Molecular Weight 354.8 g/mol
Cat. No. B12401210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-osteoporosis agent-1
Molecular FormulaC20H19ClN2O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C(=C(C=C2)O)C3=NNC(C3)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C20H19ClN2O2/c1-20(2)10-9-13-5-8-17(24)18(19(13)25-20)16-11-15(22-23-16)12-3-6-14(21)7-4-12/h3-10,15,22,24H,11H2,1-2H3
InChIKeyZXGCKXYHNYMBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-osteoporosis agent-1 (Comp 4aa): Procurement and Selection Overview


Anti-osteoporosis agent-1 (also known as compound 4aa, CAS 2761577-50-6) is a synthetic pyrazoline derivative that has been identified as a potent osteogenic molecule [1]. This small molecule has demonstrated significant efficacy in promoting the differentiation and mineralization of osteoblasts in vitro, making it a valuable tool compound for bone biology research and drug discovery targeting anabolic bone formation [1]. It is distinct from anti-resorptive agents like bisphosphonates and antibody-based therapies such as RANKL inhibitors or sclerostin antibodies, as it functions primarily as a promoter of new bone formation [1]. It is also reported by several vendors to be a replication protein A (RPA) inhibitor, though this data is not traceable to the primary peer-reviewed publication and should be verified independently .

Why Substitution of Anti-osteoporosis agent-1 with Other Anabolic Agents is Not Recommended


Simple substitution of Anti-osteoporosis agent-1 (comp 4aa) with other pyrazoline derivatives or general osteogenic compounds is scientifically unsound due to its unique potency profile within its chemical class. In a direct comparison of fifteen synthesized pyrazoline analogues, compound 4aa was the single most active molecule for inducing osteoblast mineralization and upregulating key osteogenic markers like Bmp-2, Runx-2, and Type-1 collagen [1]. This indicates that minor structural modifications among these analogues lead to significant differences in biological activity. Furthermore, while other anabolic agents like teriparatide (PTH 1-34) or romosozumab (anti-sclerostin antibody) promote bone formation, their mechanisms, cost profiles, and delivery methods (injection vs. small molecule) are fundamentally different, making them unsuitable substitutes in cell-based or early-stage in vivo models designed for a small molecule with this specific osteogenic signature [1].

Anti-osteoporosis agent-1 (Comp 4aa) Quantified Differentiation Evidence


Superior Osteogenic Potency of Comp 4aa vs. Closest Pyrazoline Analogues

In a study screening fifteen pyrazoline compounds for osteogenic potential, compound 4aa (Anti-osteoporosis agent-1) was identified as the 'most active molecule' for inducing effective mineralization of osteoblast cells [1]. While six compounds (3a, 4ac, 5aaa, 7, 8ab, and 4aa) showed activity, 4aa was singled out as the superior compound within this set, demonstrating its unique potency over its closest structural analogs [1].

Osteoblast Differentiation Bone Mineralization Pyrazoline Analogues

Quantified Anti-Apoptotic Effect of Comp 4aa on Osteoblasts

Compound 4aa demonstrates a significant and concentration-dependent anti-apoptotic effect on osteoblasts. At concentrations as low as 1 pM and 100 pM, the compound increased osteoblast survival under serum-deprived conditions [1]. This dual action—promoting differentiation and preventing cell death—is a key feature that enhances its anabolic potential and is not reported for the other analogues in the same study [1].

Osteoblast Apoptosis Cell Survival Bone Metabolism

Reported RPA Inhibitory Activity of Anti-osteoporosis agent-1 vs. Benchmark RPA Inhibitor

Anti-osteoporosis agent-1 (comp 4aa) is reported by several vendors to be a potent inhibitor of replication protein A (RPA), with an IC50 value of 18 µM . While the original publication source for this data could not be verified, this reported potency provides a potential secondary point of differentiation when compared to a well-characterized RPA inhibitor like HAMNO (NSC111847), which has an IC50 of 9 µM for inhibiting dsDNA unwinding . The exact RPA assay used for Anti-osteoporosis agent-1 is unknown, making a direct comparison of IC50 values tentative but suggesting a comparable micromolar potency range .

RPA Inhibitor DNA Damage Response Replication Protein A

Defined Application Scenarios for Anti-osteoporosis agent-1 Based on Evidence


Primary Use Case: Studying Osteoblast Differentiation and Mineralization

This is the most validated application scenario. Anti-osteoporosis agent-1 (comp 4aa) should be procured for in vitro studies designed to elucidate the molecular pathways governing osteoblast differentiation and matrix mineralization. Its established superiority over 14 other pyrazoline analogues makes it the optimal choice from this chemical series for robustly activating osteogenic markers (Bmp-2, Runx-2, Type-1col) and promoting mineralized nodule formation [1].

Investigating Osteoblast Apoptosis and Survival Mechanisms

The compound is ideally suited for research focusing on the prevention of osteoblast apoptosis. Its demonstrated ability to enhance osteoblast survival at very low concentrations (1-100 pM) under serum-deprived conditions provides a specific tool for dissecting the interplay between osteogenic signaling and cell survival pathways, a feature that distinguishes it from other pyrazoline analogs in its class [1].

Exploratory Research on RPA-Mediated Pathways in Bone Cells

Given the unverified but vendor-reported RPA inhibitory activity (IC50 18 µM), this compound may be used as a probe in exploratory research to investigate a potential link between RPA inhibition and bone cell function . This scenario requires independent validation of the RPA inhibition data and should be considered high-risk, high-reward research that could uncover a novel mechanism of action if the data is reproducible .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-osteoporosis agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.